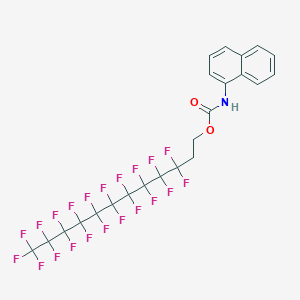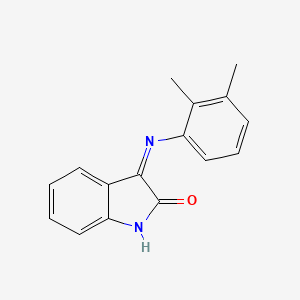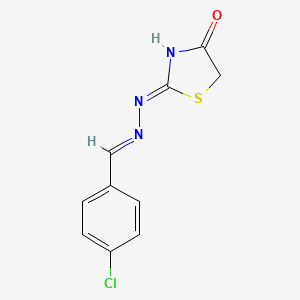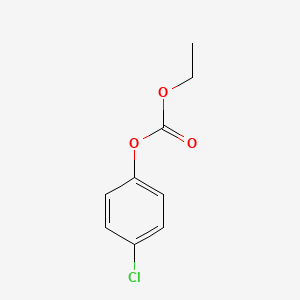![molecular formula C19H23N3O2 B11997792 n-(4-Methoxyphenyl)-3-[methyl(phenyl)amino]pyrrolidine-1-carboxamide CAS No. 20984-69-4](/img/structure/B11997792.png)
n-(4-Methoxyphenyl)-3-[methyl(phenyl)amino]pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-3-(methylanilino)-1-pyrrolidinecarboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a methylanilino group, and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-3-(methylanilino)-1-pyrrolidinecarboxamide typically involves multiple steps. One common method includes the reaction of 4-methoxyaniline with a suitable carboxylic acid derivative under specific conditions. The reaction may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product. For example, the use of anhydrous toluene and ultrasound can facilitate the reaction between 4-methoxyaniline and a carboxylic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-methoxyphenyl)-3-(methylanilino)-1-pyrrolidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(4-methoxyphenyl)-3-(methylanilino)-1-pyrrolidinecarboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate biochemical pathways and molecular mechanisms in cells.
Medicine
In medicine, N-(4-methoxyphenyl)-3-(methylanilino)-1-pyrrolidinecarboxamide is explored for its potential therapeutic properties. It may be investigated as a candidate for drug development, particularly in targeting specific molecular pathways involved in diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, coatings, and polymers. Its unique chemical properties make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of N-(4-methoxyphenyl)-3-(methylanilino)-1-pyrrolidinecarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(4-methoxyphenyl)-3-(methylanilino)-1-pyrrolidinecarboxamide include:
Uniqueness
What sets N-(4-methoxyphenyl)-3-(methylanilino)-1-pyrrolidinecarboxamide apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness allows it to participate in a broader range of chemical reactions and applications, making it a valuable compound in scientific research.
Propiedades
Número CAS |
20984-69-4 |
|---|---|
Fórmula molecular |
C19H23N3O2 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-3-(N-methylanilino)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C19H23N3O2/c1-21(16-6-4-3-5-7-16)17-12-13-22(14-17)19(23)20-15-8-10-18(24-2)11-9-15/h3-11,17H,12-14H2,1-2H3,(H,20,23) |
Clave InChI |
GQALAPOYHZGMQA-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCN(C1)C(=O)NC2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-ethoxyphenyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11997729.png)



![2-Butyl-3-methyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11997758.png)

![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11997771.png)

![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11997777.png)
![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11997780.png)
![Acetamide, N-[4-[[(5-nitro-2-furanyl)methyl]thio]phenyl]-](/img/structure/B11997800.png)



